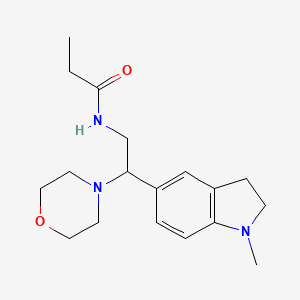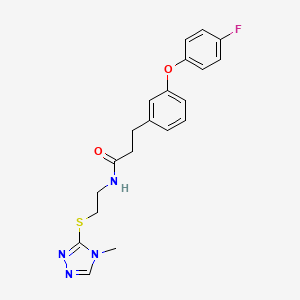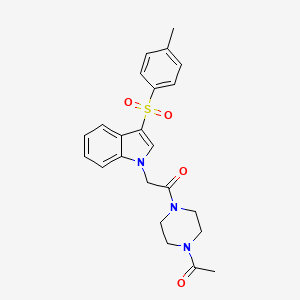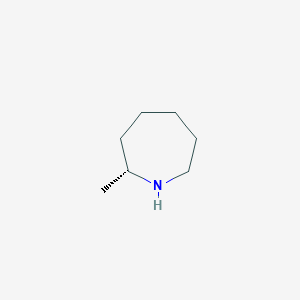![molecular formula C19H23N3O4S B3018658 N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946264-12-6](/img/structure/B3018658.png)
N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a synthetic molecule that appears to be related to the class of thiazolo[3,2-a]pyrimidinones. These compounds are of interest due to their potential biological activities, which may include anticancer properties as suggested by related research on similar molecules.
Synthesis Analysis
The synthesis of related thiazolo[3,2-a]pyrimidinone compounds involves the use of doubly electrophilic building blocks such as 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide. These precursors facilitate the formation of the ring-annulated thiazolo[3,2-a]pyrimidinone products through a process that eliminates by-products like aniline or 2-aminobenzothiazole, resulting in acceptable product yields. Analytical and spectral studies, including single-crystal X-ray data, have been used to confirm the structure of these reaction products .
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidinone derivatives has been confirmed through various analytical techniques. Single-crystal X-ray data is particularly valuable in determining the precise arrangement of atoms within the molecule, ensuring that the synthesized compounds have the correct structural identity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolo[3,2-a]pyrimidinone derivatives typically include the use of electrophilic building blocks that undergo ring closure to form the desired fused heterocyclic system. The elimination of simple by-products is a key step in these reactions, which helps in purifying the final product .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide are not detailed in the provided papers, related compounds have been synthesized and characterized to confirm their structures. The physical properties such as solubility, melting point, and crystallinity can be inferred from similar compounds, and chemical properties like reactivity and stability can be deduced from the functional groups present in the molecule .
Relevant Case Studies
In a related study, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide were synthesized and tested for their anticancer activity. These compounds were modified by attaching different aryloxy groups to the pyrimidine ring. The synthesized compounds were tested on 60 cancer cell lines, and one of the compounds showed significant cancer cell growth inhibition against eight cancer cell lines. This suggests that modifications to the core structure of thiazolo[3,2-a]pyrimidinone derivatives can lead to compounds with potential anticancer activities .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research has demonstrated that heterocyclic compounds incorporating antipyrine moieties, such as thiazoles and pyrimidines, exhibit significant antimicrobial properties. For instance, the synthesis of new heterocycles incorporating antipyrine moiety has been explored for their potential antimicrobial activities, underscoring the relevance of these structural frameworks in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Anti-inflammatory and Analgesic Properties
Compounds derived from heterocyclic frameworks, such as thiazolopyrimidines, have shown promising anti-inflammatory and analgesic properties. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies suggest the potential of such compounds in treating inflammation and pain-related conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Research
The design and synthesis of heterocyclic compounds, particularly those incorporating pyrimidine and thiazole rings, have been a focus area in anticancer research. Certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been tested for their cytotoxic activity against cancer cell lines, indicating the potential of these compounds as anticancer agents (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-12-8-18(24)22-14(11-27-19(22)21-12)10-17(23)20-7-6-13-4-5-15(25-2)16(9-13)26-3/h4-5,8-9,14H,6-7,10-11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRGOCPXQKAGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3018575.png)





![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018583.png)

![2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B3018587.png)
![Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate](/img/structure/B3018589.png)
![4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018592.png)
![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B3018593.png)

![N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3018598.png)